

# "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" chemical properties

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## Compound of Interest

Compound Name: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Cat. No.: B114268

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An In-depth Technical Guide to the Chemical Properties of **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** (CAS No. 151427-19-9). This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance. Due to the limited availability of experimental data in peer-reviewed literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential reactivity and biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

## Introduction

**2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is a halogenated ketone derivative of dihydrobenzofuran. The dihydrobenzofuran moiety is a common scaffold in numerous biologically active compounds, and the presence of an  $\alpha$ -bromo ketone functional group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. The reactivity of the  $\alpha$ -bromo ketone allows for various nucleophilic substitution

reactions, making it a valuable building block in the construction of diverse molecular architectures.

## Physicochemical Properties

Currently, experimentally determined physicochemical data for **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is limited. The available information, primarily from chemical suppliers and databases, is summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Property	Value	Source
CAS Number	151427-19-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	241.08 g/mol	[1]
Appearance	White solid powder	[1]
Boiling Point	356.4 ± 37.0 °C (Predicted)	[1]
Density	1.562 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Stability	Stable under normal storage conditions	-

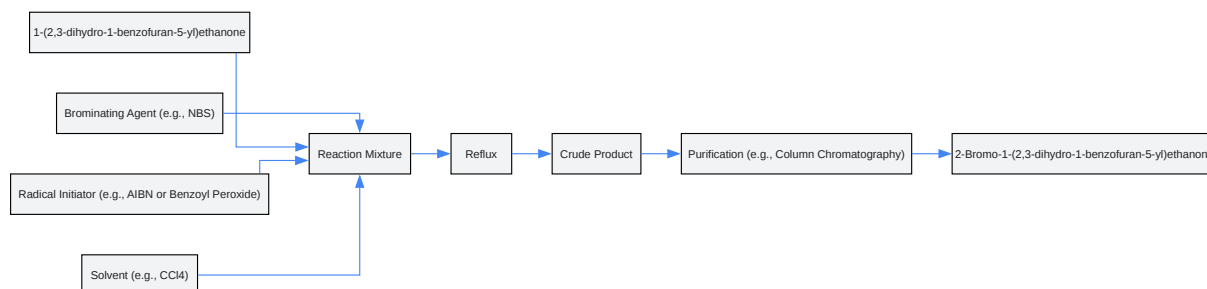
Note: Melting point and solubility data are not currently available in the public domain.

## Synthesis and Purification

A detailed experimental protocol for the synthesis of **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of α-bromo ketones involves the bromination of the corresponding ketone.

## General Synthesis Workflow

The synthesis of the target compound would likely proceed via the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. A plausible synthetic approach is outlined below.



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Caption: General workflow for the synthesis of **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone**.

## Illustrative Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the  $\alpha$ -bromination of an acetophenone derivative, which can be adapted for the synthesis of the target compound.

Materials:

- 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable anhydrous, non-polar solvent
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in an appropriate volume of anhydrous carbon tetrachloride under an inert atmosphere.
- Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
- Filter the reaction mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

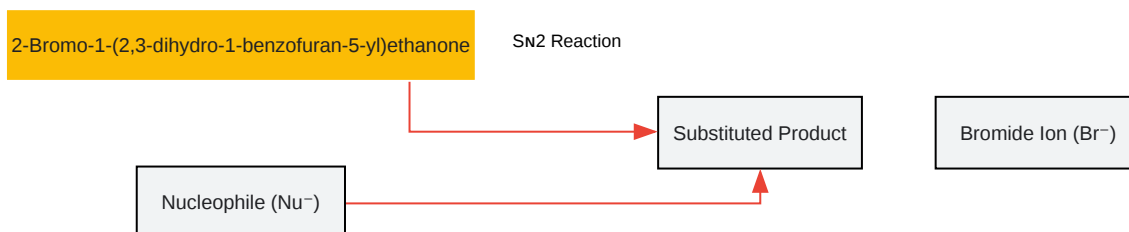
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone**.

## Reactivity and Chemical Behavior

The primary site of reactivity in **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is the carbon atom bearing the bromine atom (the  $\alpha$ -carbon). This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic attack.

## Nucleophilic Substitution Reactions

This compound is expected to readily undergo  $S_N2$  reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.



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Caption: General scheme for nucleophilic substitution reactions.

Examples of potential nucleophiles and the resulting product classes include:

- Amines: to form  $\alpha$ -amino ketones.
- Thiols: to form  $\alpha$ -thio ketones.
- Carboxylates: to form  $\alpha$ -acyloxy ketones.
- Azides: to form  $\alpha$ -azido ketones, which can be further reduced to  $\alpha$ -amino ketones.

## Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is not available in the current literature. However, the benzofuran and  $\alpha$ -bromo ketone moieties are present in compounds with known pharmacological properties.

## Inferred Activities from the Benzofuran Scaffold

Benzofuran derivatives are known to exhibit a wide range of biological activities, including:

- Anticancer

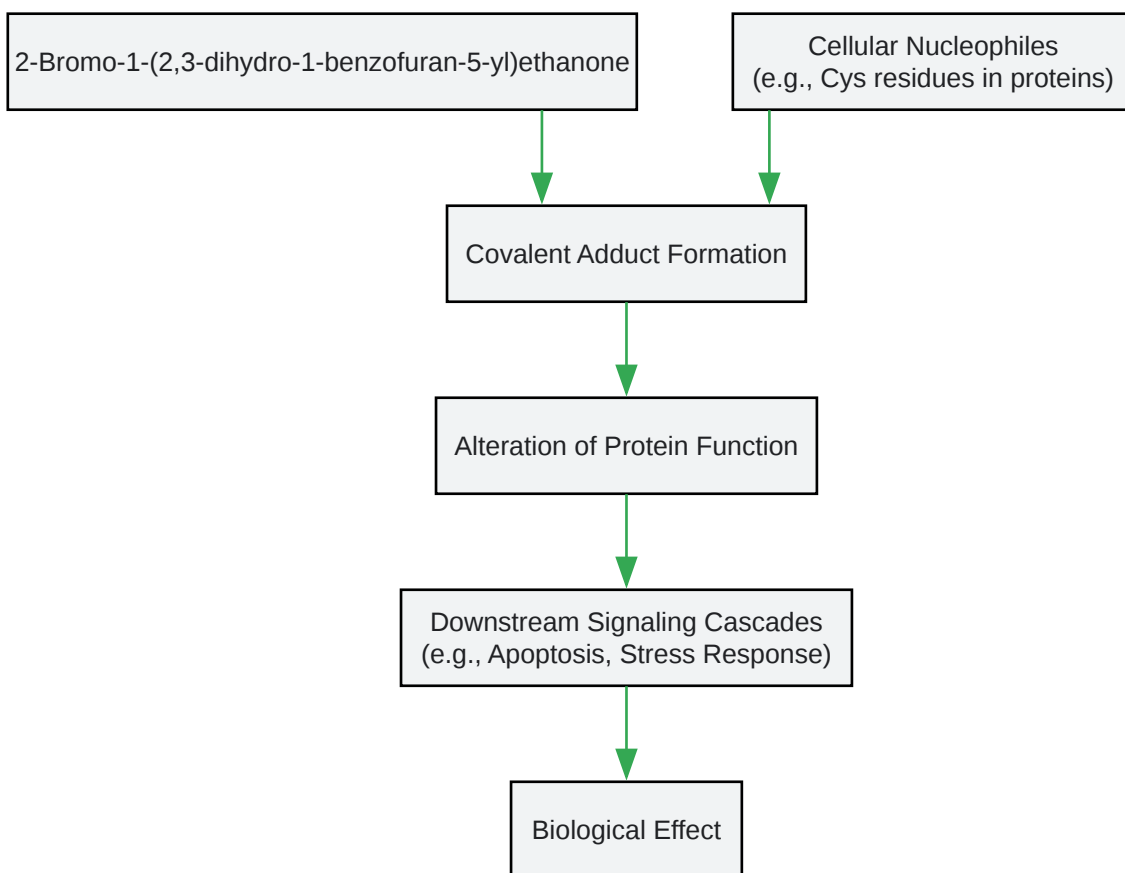
- Antimicrobial
- Anti-inflammatory
- Antioxidant

## Potential as an Alkylating Agent

The  $\alpha$ -bromo ketone functionality can act as an alkylating agent, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the mechanism of action of some anticancer drugs. It is plausible that **2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** could exhibit cytotoxicity through this mechanism.

## Hypothetical Signaling Pathway Involvement

Given the potential for this compound to act as a reactive alkylating agent, it could hypothetically interact with various cellular signaling pathways. For instance, it might modulate pathways involved in cellular stress responses or apoptosis by alkylating key signaling proteins. However, without experimental data, any discussion of specific pathway involvement remains speculative.



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Caption: Hypothetical mechanism of action via covalent modification.

## Conclusion

**2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone** is a chemical compound with significant potential as a synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce, its structural features suggest a profile of high reactivity and potential pharmacological relevance. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel therapeutic agents. This guide serves as a starting point for such investigations, summarizing the available information and highlighting areas for future experimental work.

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## References

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